1-(2-Isopropoxyphenyl)propan-1-one

Description

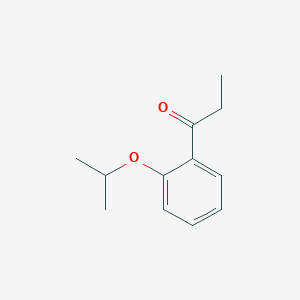

1-(2-Isopropoxyphenyl)propan-1-one is a ketone derivative featuring a propan-1-one backbone with a phenyl ring substituted at the ortho position by an isopropoxy group (–OCH(CH₃)₂). This structural motif imparts unique electronic and steric properties, influencing its physicochemical behavior and reactivity.

Properties

IUPAC Name |

1-(2-propan-2-yloxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-11(13)10-7-5-6-8-12(10)14-9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMQXOATTGMCFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569914 | |

| Record name | 1-{2-[(Propan-2-yl)oxy]phenyl}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142819-88-3 | |

| Record name | 1-{2-[(Propan-2-yl)oxy]phenyl}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Isopropoxyphenyl)propan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-isopropoxybenzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance production efficiency and control reaction parameters more precisely. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isopropoxyphenyl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound to the corresponding carboxylic acid.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH⁻) or alkoxides.

Major Products Formed:

Oxidation: The major product is 1-(2-isopropoxyphenyl)propanoic acid.

Reduction: The major product is 1-(2-isopropoxyphenyl)propan-1-ol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-(2-Isopropoxyphenyl)propan-1-one has diverse applications in scientific research, including:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

1-(2-Isopropoxyphenyl)propan-1-one is structurally similar to other phenylpropanone derivatives, such as 1-(2-methoxyphenyl)propan-1-one and 1-(2-ethoxyphenyl)propan-1-one. These compounds differ primarily in the nature of the alkoxy group attached to the phenyl ring. The presence of the isopropoxy group in this compound imparts unique chemical and physical properties, making it distinct from its counterparts.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Alkoxy-Substituted Derivatives

Target Compound : 1-(2-Isopropoxyphenyl)propan-1-one

- Substituent: Ortho-isopropoxy

- Key Feature: Steric hindrance from the bulky isopropoxy group may reduce reactivity in nucleophilic additions but enhance stability in hydrophobic environments.

Comparisons :

- Substituent: Para-(tert-butyldimethylsilyl)oxy

- Impact: The bulky silyl ether group increases lipophilicity, making it useful in protective group strategies for synthetic chemistry .

- Substituents: Ortho-hydroxy , meta-nitro , para-methyl

- Impact: Nitro and hydroxy groups introduce electronic effects (electron-withdrawing and hydrogen bonding), enhancing reactivity in electrophilic substitutions .

Table 1: Alkoxy and Hydroxy-Substituted Derivatives

Halogen-Substituted Derivatives

- Examples :

- Substituent: Meta-chloro

- Reactivity: Moderate yields (41–44%) in coupling reactions with HOBt (hydroxybenzotriazole), attributed to electron-withdrawing effects enhancing electrophilicity .

- Substituents: Meta-bromo , para-chloro

- Application: Halogen atoms facilitate cross-coupling reactions in medicinal chemistry .

Heteroaromatic Derivatives

Amino-Substituted Derivatives

- 4-Fluoromethcathinone (4-FMC) (): Substituents: Para-fluoro, methylamino Biological Activity: Acts as a CNS stimulant due to structural similarity to cathinone .

Physicochemical Properties Comparison

- Boiling Points: 1-(2-HYDROXY-5-ISOPROPYLPHENYL)PROPAN-1-ONE: 289.8°C () 1-(3-Bromo-4-chlorophenyl)propan-1-one: Not reported, but halogenation typically increases boiling points due to higher molecular weight .

- Solubility : Hydroxy and nitro groups enhance water solubility via hydrogen bonding, while bulky alkoxy groups (e.g., isopropoxy) reduce it .

Reactivity in Chemical Reactions

- Coupling Reactions :

- Halogenated derivatives (e.g., 1-(3-chlorophenyl)propan-1-one) achieve 40–60% yields in reactions with NHPI (N-hydroxyphthalimide), likely due to enhanced electrophilicity .

- Hydroxy-substituted compounds (e.g., ’s 1-(2,6-dihydroxyphenyl)propan-1-one) show higher reactivity in oxidative coupling, forming bioactive dimers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.